

An In-depth Technical Guide to 4-Chloropiperidine: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: 4-Chloropiperidine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Chloropiperidine**, a pivotal building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. This document details its chemical and physical properties, outlines a common synthetic protocol, and illustrates its crucial role in the development of therapeutic agents.

Core Molecular Information

4-Chloropiperidine is a cyclic amine that is frequently utilized in its free base form or as a more stable hydrochloride salt. The presence of the chlorine atom at the 4-position makes it a versatile intermediate for nucleophilic substitution reactions, enabling the introduction of diverse functional groups.

The molecular formula for **4-Chloropiperidine** is $C_5H_{10}ClN$.^[1] Its molecular weight is 119.59 g/mol.^[1] The hydrochloride salt (**4-Chloropiperidine HCl**) has a molecular formula of $C_5H_{11}Cl_2N$ and a molecular weight of 156.05 g/mol.^[2]

Physicochemical Data

The following table summarizes the key quantitative data for **4-Chloropiperidine** and its hydrochloride salt, providing a valuable resource for experimental design and process development.

Property	4-Chloropiperidine	4-Chloropiperidine Hydrochloride
Molecular Formula	C ₅ H ₁₀ ClN	C ₅ H ₁₁ Cl ₂ N
Molecular Weight	119.59 g/mol	156.05 g/mol
Appearance	-	White crystalline solid[2]
Boiling Point	60 °C at 11 mmHg[3]	216.7 °C at 760 mmHg[2]
Melting Point	-	200-201 °C[2]
Density	1.09 g/cm ³ [3]	-
Solubility	-	Soluble in water and ethanol[2]
Flash Point	-	84.9 °C[2]
Vapor Pressure	-	0.114 mmHg at 25 °C[2]

Experimental Protocols: Synthesis of 4-Chloropiperidine

A common and effective method for the synthesis of **4-Chloropiperidine** involves the chlorination of 4-hydroxypiperidine using a chlorinating agent such as thionyl chloride. The following protocol is a generalized procedure based on established chemical principles.

Objective: To synthesize **4-Chloropiperidine** from 4-hydroxypiperidine.

Materials:

- 4-hydroxypiperidine
- Thionyl chloride (SOCl₂)
- Anhydrous dichloromethane (DCM) or other suitable inert solvent
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate

- Round-bottom flask
- Dropping funnel
- Reflux condenser
- Magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

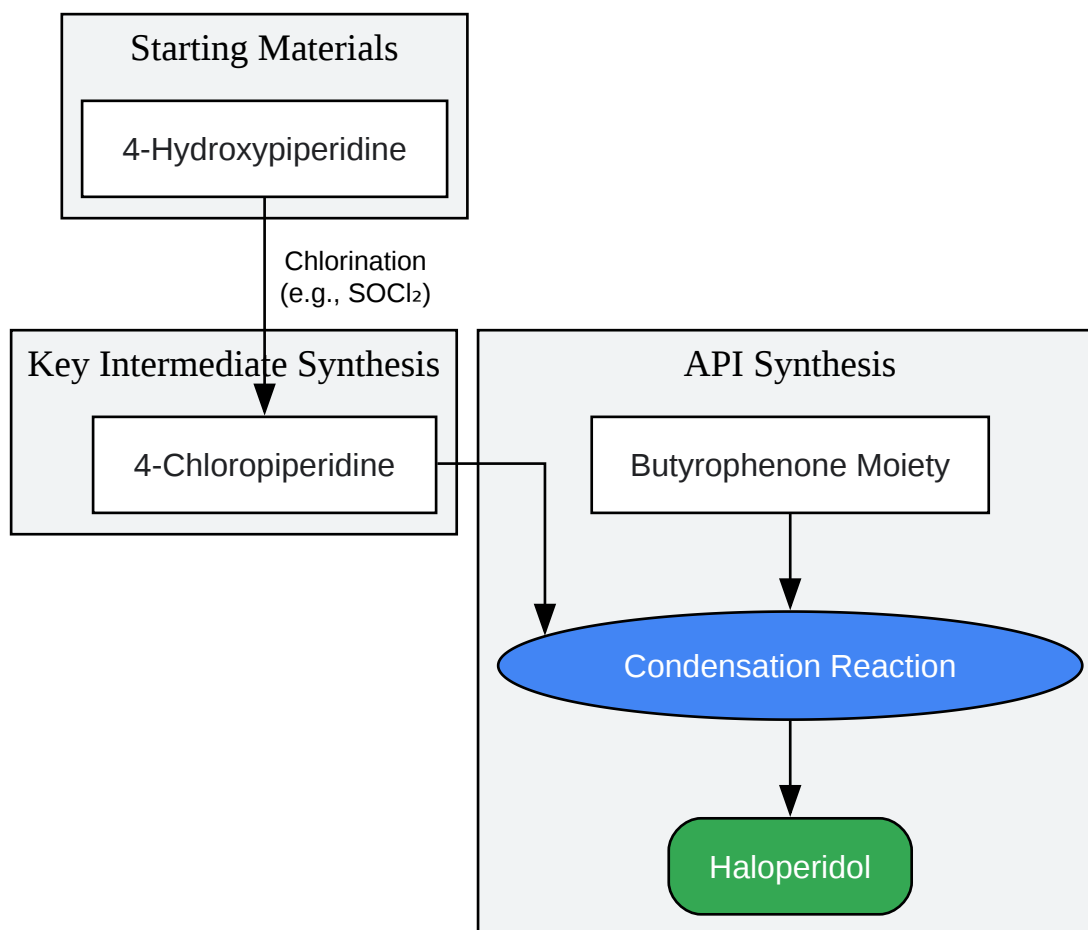
- **Reaction Setup:** In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxypiperidine in anhydrous dichloromethane. Cool the solution in an ice bath.
- **Addition of Thionyl Chloride:** Slowly add thionyl chloride dropwise to the cooled solution of 4-hydroxypiperidine via a dropping funnel. The reaction is exothermic and care should be taken to maintain a low temperature.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC).
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature and carefully quench by slowly adding it to a saturated sodium bicarbonate solution to neutralize the excess acid.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.
- **Drying and Concentration:** Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude **4-Chloropiperidine**.

- Purification (Optional): The crude product can be further purified by distillation under reduced pressure.

Note: For the synthesis of **4-Chloropiperidine** hydrochloride, the free base can be dissolved in a suitable solvent like diethyl ether and treated with a solution of hydrogen chloride in the same or a compatible solvent. The resulting precipitate can then be collected by filtration.

Role in Drug Development and Logical Workflow

4-Chloropiperidine is not typically a pharmacologically active molecule itself but serves as a crucial intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its piperidine core is a common scaffold in centrally acting drugs. A prominent example of its application is in the synthesis of butyrophenone antipsychotics, such as Haloperidol.^[4] The following diagram illustrates the logical workflow from **4-Chloropiperidine** to this class of therapeutic agents.



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Caption: Synthetic pathway from 4-Hydroxypiperidine to Haloperidol via **4-Chloropiperidine**.

This workflow highlights the strategic importance of **4-Chloropiperidine** as a precursor, enabling the coupling of the piperidine ring with other pharmacophoric fragments to construct the final drug molecule. The versatility of the 4-chloro position allows for its reaction with various nucleophiles, making it a cornerstone in combinatorial chemistry and drug discovery programs aimed at developing novel therapeutics for neurological disorders.^[4]

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